Foreword: Unveiling a Versatile Building Block for Modern Drug Discovery
Foreword: Unveiling a Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide to 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline (CAS No. 1280786-88-0)
In the rapidly evolving landscape of medicinal chemistry, the demand for novel, versatile, and strategically functionalized building blocks is insatiable. It is with this perspective that we delve into the technical profile of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline , a compound identified by the CAS Number 1280786-88-0 . While specific literature on this exact molecule is sparse, its structural motifs—a substituted nitroaniline core—place it at the nexus of several critical applications, most notably as a scaffold in the synthesis of targeted protein degraders.[1][2]
This guide is structured not as a rigid data sheet, but as a logical exploration of the molecule's properties, synthesis, and potential. We will proceed from its fundamental physicochemical characteristics to a reasoned, experience-driven discussion of its application, particularly focusing on how its unique combination of functional groups can be leveraged by researchers, scientists, and drug development professionals. Our aim is to explain not just the "what," but the "why"—the causality behind experimental design and the strategic value of this compound in sophisticated synthetic campaigns.
Section 1: Core Physicochemical and Structural Profile
A molecule's utility is fundamentally dictated by its physical and chemical properties. 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is a multifaceted structure, presenting several reactive handles for the synthetic chemist.
Structural and Quantitative Data
The key quantitative descriptors for this compound are summarized below. It is important to note that while some properties are calculated, they provide a reliable foundation for experimental planning.
| Property | Value | Source |
| CAS Number | 1280786-88-0 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ | [1] |
| Molecular Weight | 289.1 g/mol | [1] |
| Exact Mass | 288.01095 u | [3] |
| Monoisotopic Mass | 288.01095 u | [3] |
| Purity (Typical) | ≥98% | [1][2] |
| Rotatable Bond Count | 4 | [3] |
| Heavy Atom Count | 16 | [3] |
| Storage | Room temperature, in a dry, sealed place | [1][4] |
Note: Experimental data such as melting point, boiling point, and specific solubility values are not widely published and should be determined empirically upon acquisition.
Chemical Structure and Functional Group Analysis
The structure of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is rich with features that inform its reactivity and potential applications:
Caption: Chemical structure of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline.
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Aromatic Halogen (Bromo Group): The bromine atom is a cornerstone functional group for modern organic synthesis. It is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, alkyl, or amine substituents.
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Nitro Group: Positioned ortho to the N-ethylamino group, the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring. Critically, it can be readily reduced to a primary amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C).[5] This unmasks a new nucleophilic center, opening a second dimension for derivatization.
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N-Ethyl Secondary Amine: This group provides a site for acylation, alkylation, or sulfonylation. Its nucleophilicity is tempered by the steric hindrance of the adjacent nitro group and the delocalization of its lone pair into the aromatic system.
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Ethoxy Group: A sterically modest and electronically donating group, the ethoxy substituent influences the overall lipophilicity and electronic nature of the benzene ring. It is generally stable under most reaction conditions.
Section 2: Proposed Synthesis and Mechanistic Rationale
Retrosynthetic Analysis and Strategy
A plausible approach involves a two-step sequence starting from a commercially available precursor, 4-bromo-5-ethoxy-2-nitroaniline. The key transformation is the selective N-alkylation of the primary amine.
Caption: Retrosynthetic pathway for the target compound.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline via N-alkylation.
Materials:
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4-Bromo-5-ethoxy-2-nitroaniline (Starting Material)
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Iodoethane (or Ethyl Bromide)
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Potassium Carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl Acetate
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Hexanes
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Saturated Sodium Bicarbonate Solution
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Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation:
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
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Separatory funnel
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Rotary evaporator
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Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-5-ethoxy-2-nitroaniline (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M). Add anhydrous potassium carbonate (2.0-3.0 eq).
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Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the solubility of both the aniline and the carbonate base. K₂CO₃ is a sufficiently strong base to deprotonate the aniline, generating the nucleophilic anilide in situ, but mild enough to prevent side reactions. An excess ensures complete deprotonation.
-
-
Alkylation: Add iodoethane (1.2-1.5 eq) dropwise to the stirring suspension at room temperature.
-
Causality: Iodoethane is a highly reactive alkylating agent. A slight excess is used to drive the reaction to completion. A dropwise addition helps to control any potential exotherm.
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-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product spot should be less polar (higher Rƒ) than the starting material.
-
Trustworthiness: TLC is a critical self-validating step. The disappearance of the starting material spot provides a clear endpoint for the reaction, preventing the formation of over-alkylated or degradation byproducts from prolonged heating.
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-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.
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Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Causality: The water wash removes the bulk of the DMF. The bicarbonate wash removes any acidic impurities. The brine wash removes residual water and aids in phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Characterization: Collect the pure fractions, combine, and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Section 3: Application as a Protein Degrader Building Block
The classification of this molecule as a "Protein Degrader Building Block" is its most significant attribute for drug discovery professionals.[1][2] This implies its utility in constructing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).
A PROTAC consists of three parts: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This molecule is an ideal starting point for synthesizing or modifying the linker and POI-ligand components.
Caption: Role of the building block in PROTAC synthesis.
Strategic Advantages:
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Vector for Linker Attachment: The bromo group is a prime site for a Suzuki or Buchwald-Hartwig coupling reaction. This allows a chemist to attach a pre-fabricated linker-E3 ligase ligand complex or to begin building the linker outwards from the aniline core.
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Dual Functionality: The latent amine (masked as a nitro group) provides a secondary site for modification. After coupling via the bromo position, the nitro group can be reduced. This new amine can then be used to attach another part of the linker or a pharmacophore to enhance binding or improve physicochemical properties. This orthogonal reactivity is a powerful tool for creating diverse chemical libraries.
Section 4: Safety and Handling Protocols
No specific safety data sheet (SDS) exists for 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline. Therefore, a conservative approach based on structurally related compounds, such as 4-bromoaniline and 4-bromo-2-nitroaniline, is mandatory.[6][7]
Hazard Assessment (Inferred)
The following GHS hazard statements are likely applicable based on analogous structures:[8][9]
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312/H332 | Harmful in contact with skin or if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H373 | May cause damage to organs through prolonged or repeated exposure |
| H412 | Harmful to aquatic life with long lasting effects |
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
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Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline (CAS 1280786-88-0) emerges as a chemical scaffold of significant potential, particularly for researchers engaged in the synthesis of complex molecular architectures like PROTACs. Its value lies not in a single attribute, but in the strategic interplay of its functional groups: the coupling-ready bromo substituent and the masked amine of the nitro group. This guide has provided a framework for its synthesis, handling, and, most importantly, its strategic application. By understanding the causality behind its reactivity, scientists can effectively integrate this building block into their synthetic programs to accelerate the discovery of new therapeutic agents.
References
-
PubChem - National Center for Biotechnology Information. 2-Bromo-5-fluoro-4-nitroaniline. [Link]
-
PubChem - National Center for Biotechnology Information. 4-Bromo-2-nitroaniline. [Link]
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